molecular formula C16H12N6O3 B11044047 Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate

Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate

Cat. No.: B11044047
M. Wt: 336.30 g/mol
InChI Key: SXIFXXARMDZNLU-UHFFFAOYSA-N
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Description

Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate involves multiple steps. One common synthetic route includes the condensation of pyridine derivatives with triazole and pyrimidine intermediates under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature settings to achieve the desired product. Industrial production methods may involve the use of microwave-mediated synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the type of reaction and the reagents used. .

Scientific Research Applications

Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate can be compared with other triazolo-pyrimidine derivatives:

This compound’s unique structure and diverse biological activities make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C16H12N6O3

Molecular Weight

336.30 g/mol

IUPAC Name

methyl 10-oxo-11-(pyridin-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate

InChI

InChI=1S/C16H12N6O3/c1-25-15(24)12-8-21(7-10-4-2-3-5-17-10)14(23)11-6-18-16-19-9-20-22(16)13(11)12/h2-6,8-9H,7H2,1H3

InChI Key

SXIFXXARMDZNLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CC4=CC=CC=N4

Origin of Product

United States

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